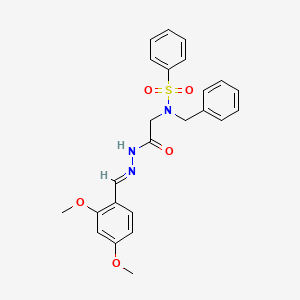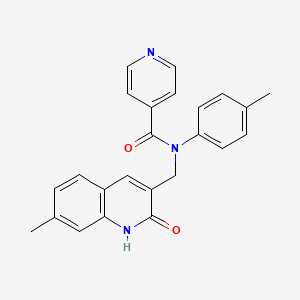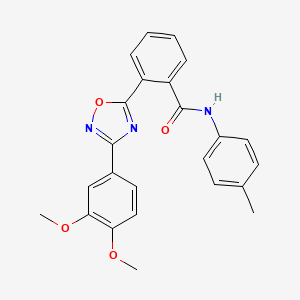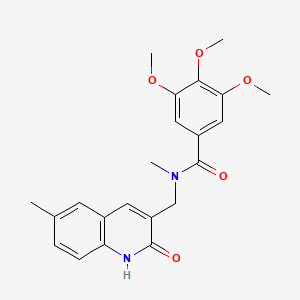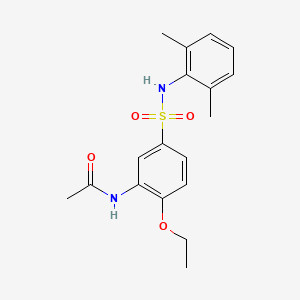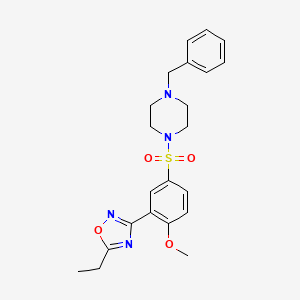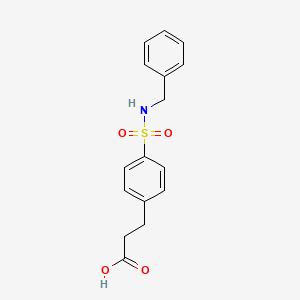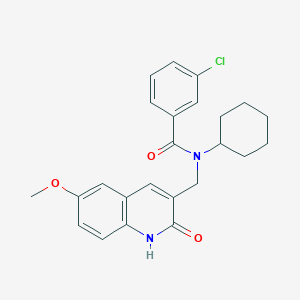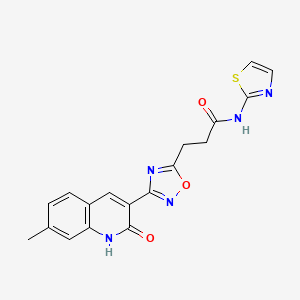
N-cyclopentyl-1-((4-fluorophenyl)sulfonyl)piperidine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cyclopentyl-1-((4-fluorophenyl)sulfonyl)piperidine-3-carboxamide is a chemical compound that has gained significant attention in the field of scientific research. It is commonly referred to as CPP-115 and is a potent inhibitor of an enzyme known as gamma-aminobutyric acid (GABA) aminotransferase. This enzyme is responsible for the degradation of GABA, a neurotransmitter that plays a crucial role in the central nervous system. CPP-115 has been found to have several potential applications in scientific research, including the treatment of neurological and psychiatric disorders.
作用机制
CPP-115 works by inhibiting the activity of N-cyclopentyl-1-((4-fluorophenyl)sulfonyl)piperidine-3-carboxamide aminotransferase, which is responsible for the breakdown of N-cyclopentyl-1-((4-fluorophenyl)sulfonyl)piperidine-3-carboxamide. By inhibiting this enzyme, CPP-115 increases the levels of N-cyclopentyl-1-((4-fluorophenyl)sulfonyl)piperidine-3-carboxamide in the brain, which can have a calming effect and reduce the occurrence of seizures and other neurological symptoms.
Biochemical and physiological effects:
CPP-115 has several biochemical and physiological effects, including an increase in N-cyclopentyl-1-((4-fluorophenyl)sulfonyl)piperidine-3-carboxamide levels in the brain, a reduction in the occurrence of seizures and other neurological symptoms, and a calming effect that can reduce anxiety and depression.
实验室实验的优点和局限性
The advantages of using CPP-115 in lab experiments include its potent inhibitory effect on N-cyclopentyl-1-((4-fluorophenyl)sulfonyl)piperidine-3-carboxamide aminotransferase, its ability to increase N-cyclopentyl-1-((4-fluorophenyl)sulfonyl)piperidine-3-carboxamide levels in the brain, and its potential applications in the treatment of neurological and psychiatric disorders. However, the limitations of using CPP-115 in lab experiments include the need for specialized equipment and expertise, the potential for toxicity at high doses, and the potential for adverse effects on other neurotransmitters in the brain.
未来方向
There are several potential future directions for research on CPP-115, including:
1. Further studies on the efficacy of CPP-115 in the treatment of neurological and psychiatric disorders, including epilepsy, anxiety, and depression.
2. Investigation of the potential use of CPP-115 in combination with other drugs to enhance its therapeutic effects.
3. Development of new and improved synthesis methods for CPP-115 that are more efficient and cost-effective.
4. Investigation of the potential use of CPP-115 in other areas of scientific research, such as drug addiction and pain management.
In conclusion, CPP-115 is a potent inhibitor of N-cyclopentyl-1-((4-fluorophenyl)sulfonyl)piperidine-3-carboxamide aminotransferase that has several potential applications in scientific research. Its ability to increase N-cyclopentyl-1-((4-fluorophenyl)sulfonyl)piperidine-3-carboxamide levels in the brain makes it a promising candidate for the treatment of neurological and psychiatric disorders. However, further research is needed to fully understand its potential therapeutic effects and to develop more efficient and cost-effective synthesis methods.
合成方法
CPP-115 can be synthesized using a multi-step process that involves the reaction of several chemical compounds. The synthesis method involves the use of various reagents and solvents, including piperidine, 4-fluorophenylsulfonyl chloride, and cyclopentyl magnesium bromide. The final product is obtained through a series of purification steps, including crystallization and recrystallization.
科学研究应用
CPP-115 has been extensively studied for its potential applications in scientific research. One of the primary areas of research is the treatment of neurological and psychiatric disorders, such as epilepsy, anxiety, and depression. CPP-115 has been found to increase the levels of N-cyclopentyl-1-((4-fluorophenyl)sulfonyl)piperidine-3-carboxamide in the brain, which can have a calming effect and reduce the occurrence of seizures and other neurological symptoms.
属性
IUPAC Name |
N-cyclopentyl-1-(4-fluorophenyl)sulfonylpiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23FN2O3S/c18-14-7-9-16(10-8-14)24(22,23)20-11-3-4-13(12-20)17(21)19-15-5-1-2-6-15/h7-10,13,15H,1-6,11-12H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYOGYSWHPBUXBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2CCCN(C2)S(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49734127 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


